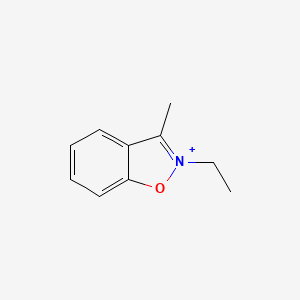
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in solvents such as methyl cyanide or dimethyl sulfoxide (DMSO). The reaction is often carried out under argon atmosphere with blue LED light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the benzoxazole ring .
Applications De Recherche Scientifique
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the ethyl group at the 2-position.
3-Ethyl-2-methylbenzoxazolium Iodide: Contains an iodide ion, making it different in terms of ionic properties.
2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate: Contains a chloro group and a tetrafluoroborate ion, which alters its reactivity and applications.
Uniqueness
2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the benzoxazole ring can enhance its interactions with biological targets and improve its solubility and stability .
Propriétés
Numéro CAS |
108086-98-2 |
|---|---|
Formule moléculaire |
C10H12NO+ |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-1,2-benzoxazol-2-ium |
InChI |
InChI=1S/C10H12NO/c1-3-11-8(2)9-6-4-5-7-10(9)12-11/h4-7H,3H2,1-2H3/q+1 |
Clé InChI |
ZMEYCSALYCKDDI-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)











